Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate)
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Overview
Description
Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which consists of a propane-2,2-diyl backbone linked to two phenylene groups, each of which is further connected to a hydroxybenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) typically involves the reaction of propane-2,2-diylbis(4,1-phenylene) with 2-hydroxybenzoic acid under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is carried out on a larger scale using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenylene groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol)
- Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate)
- ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate)
Uniqueness
Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
[4-[2-[4-(2-hydroxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O6/c1-29(2,19-11-15-21(16-12-19)34-27(32)23-7-3-5-9-25(23)30)20-13-17-22(18-14-20)35-28(33)24-8-4-6-10-26(24)31/h3-18,30-31H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIPCDMHAQLHKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291108 |
Source
|
Record name | propane-2,2-diyldibenzene-4,1-diyl bis(2-hydroxybenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16527-05-2 |
Source
|
Record name | NSC73184 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propane-2,2-diyldibenzene-4,1-diyl bis(2-hydroxybenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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